2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group, an oxan-4-yl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a pyridine derivative is reacted with an oxan-4-yl and thiophen-2-yl containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and thiophene-containing molecules, such as:
- 2-methoxypyridine
- Thiophene-2-carboxamide
- N-methyl-5-(4-pyridinyl)thiophen-2-ylmethanamine
Uniqueness
What sets 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a carboxamide moiety. The oxan and thiophene groups contribute to its unique pharmacological profile.
Molecular Formula: C15H17N3O3S
Molecular Weight: 305.37 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Histone Demethylase Inhibition : The compound has been identified as a potential inhibitor of histone demethylases, which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles associated with cancer progression .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the thiophene moiety is essential for its antitumor properties .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may possess neuroprotective properties, potentially making them useful in treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies examining the biological activity of this compound.
Case Studies
- Antitumor Efficacy : In a study involving A431 cells, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest .
- Neuroprotective Potential : In neuroblastoma models, the compound demonstrated protective effects against oxidative stress-induced cell death, suggesting its potential utility in treating neurodegenerative conditions .
Properties
IUPAC Name |
2-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-17-13(4-2-8-18-17)16(20)19-15(14-5-3-11-23-14)12-6-9-22-10-7-12/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHYJGAUYNGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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